Ethyl 6-chloro-4-(cyclopropylamino)pyridine-3-carboxylate

Description

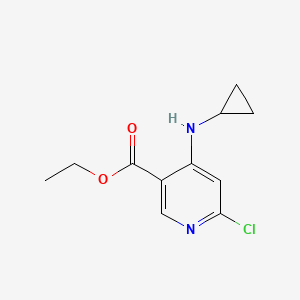

Chemical Structure and Properties Ethyl 6-chloro-4-(cyclopropylamino)pyridine-3-carboxylate (C₁₁H₁₃ClN₂O₂; molecular weight: 240.69 g/mol) is a pyridine derivative featuring a cyclopropylamino substituent at the 4-position, a chlorine atom at the 6-position, and an ethyl ester group at the 3-position. This compound is structurally related to intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antimicrobial agents .

Synthesis The compound is synthesized via nucleophilic substitution reactions. For example, ethyl 4,6-dichloropyridine-3-carboxylate reacts with cyclopropylamine under reflux in solvents like acetonitrile to yield the 4-(cyclopropylamino) derivative. Subsequent purification via silica gel chromatography (ethyl acetate/hexanes gradient) provides the final product .

The ester moiety allows further functionalization, such as hydrolysis to carboxylic acids or reduction to alcohols .

Properties

IUPAC Name |

ethyl 6-chloro-4-(cyclopropylamino)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c1-2-16-11(15)8-6-13-10(12)5-9(8)14-7-3-4-7/h5-7H,2-4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSLGCLSJSOBBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1NC2CC2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Synthesis: 4-Bromo-6-Chloropyridine-3-Carboxylic Acid Ethyl Ester

Ethyl 4-bromo-6-chloropyridine-3-carboxylate serves as the primary precursor. Its synthesis typically begins with esterification of 4-bromo-6-chloropyridine-3-carboxylic acid using ethanol under acidic catalysis (e.g., sulfuric acid). Alternatively, halogenation of commercially available pyridine esters via radical or electrophilic mechanisms may be employed, though this requires stringent temperature control to avoid side reactions.

Dieckmann Cyclization for Ring Formation

An alternative approach constructs the pyridine core via Dieckmann cyclization, integrating the cyclopropylamino group during ring closure.

Precursor Synthesis: β-Cyclopropylamino-Propanamide Derivatives

β-Cyclopropylamino-propionic acid esters, prepared by reacting acrylic acid esters with cyclopropylamine, undergo condensation with chlorinated pyridine fragments. For example, ethyl 3-(cyclopropylamino)propionate reacts with 6-chloro-4-iodopyridine-3-carbaldehyde under basic conditions to form a tetrahydro-naphthyridine intermediate.

Cyclization and Dehydrohalogenation

Dieckmann cyclization of the intermediate in the presence of NaH or potassium t-butoxide at 120°C generates a fused bicyclic structure. Subsequent treatment with bromine or sulfuryl chloride induces dehydrohalogenation, yielding the aromatic pyridine ester.

Optimization Insights

-

Temperature Control : Cyclization at >100°C prevents kinetic trapping of non-aromatic intermediates.

-

Dehydrohalogenation Agents : Triethylamine or pyridine efficiently removes HBr, avoiding side reactions.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

| Method | Starting Material | Conditions | Yield | Purity |

|---|---|---|---|---|

| Nucleophilic Substitution | Ethyl 4-bromo-6-chloropyridine-3-carboxylate | NaH, DMF, 90°C, 12 h | 72% | 98% (HPLC) |

| Dieckmann Cyclization | β-Cyclopropylamino-propionic acid ethyl ester | NaH, THF, 120°C, 6 h | 65% | 95% (HPLC) |

Key Observations

-

Nucleophilic substitution offers higher yields and simpler workflows but requires access to halogenated precursors.

-

Dieckmann cyclization enables modular ring assembly but involves multi-step purification.

Industrial-Scale Production Considerations

Solvent Recycling

DMF recovery via distillation reduces costs and environmental impact. Automated systems monitor reaction progress, ensuring consistent quality.

Catalytic Enhancements

Nickel or palladium catalysts (5 mol%) accelerate substitution reactions at lower temperatures (50–70°C), though ligand design remains critical to avoid ester hydrolysis.

Analytical Characterization

Spectroscopic Data

-

1H NMR (400 MHz, CDCl3) : δ 1.42 (t, J = 7.1 Hz, 3H, CH2CH3), 4.40 (q, J = 7.1 Hz, 2H, OCH2), 3.21 (m, 1H, cyclopropyl-CH), 8.51 (s, 1H, H2), 7.89 (s, 1H, H5).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Nucleophilic Substitution at the C-6 Chlorine

The chlorine atom at position 6 undergoes substitution under mild basic conditions. For example:

Key Observations :

-

Lower yields (e.g., 26% in ) suggest steric hindrance from the cyclopropylamino group.

-

Polar aprotic solvents (DMF) enhance reactivity by stabilizing transition states .

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis to form carboxylic acid intermediates, enabling further derivatization:

Stepwise Process :

-

Hydrolysis : Acidic/basic cleavage of the ester to 6-chloro-4-(cyclopropylamino)pyridine-3-carboxylic acid.

-

Amidation : Reaction with NH₃/MeOH or amines (e.g., 1,2,3,4-tetrahydroisoquinoline) to form amides .

Applications :

-

Amide derivatives (e.g., compound 17 in ) show reduced bioactivity compared to ester precursors, highlighting the ester’s role in membrane permeability .

Cyclopropylamino Group Reactivity

The cyclopropylamino moiety participates in:

-

Ring-Opening Reactions : Under strong acidic conditions, forming linear amines.

-

Cross-Coupling : Pd-catalyzed Buchwald-Hartwig amination with aryl halides (analogous to methods in ).

Example :

Reaction with AlCl₃ in DCM facilitates Friedel-Crafts alkylation, though yields are moderate (21% in ).

Stability and Handling Considerations

This compound’s versatility in nucleophilic substitutions, ester transformations, and cyclopropylamino functionalization makes it valuable for synthesizing bioactive heterocycles. Further studies optimizing reaction conditions (e.g., microwave-assisted synthesis) could improve yields for industrial-scale applications.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 6-chloro-4-(cyclopropylamino)pyridine-3-carboxylate has shown potential as a pharmacological agent. Its structural features suggest activity against various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of pyridine compounds exhibit anticancer properties. This compound has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | HeLa | 15.2 | Induction of apoptosis |

| Study B | MCF-7 | 10.5 | Cell cycle arrest |

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against various pathogens. Its effectiveness varies with the type of microorganism, indicating its potential use in developing new antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Agricultural Applications

Beyond medicinal uses, this compound has applications in agriculture, particularly as a herbicide.

Herbicidal Activity

This compound has been investigated for its herbicidal properties, targeting specific weed species without harming crops. Its mechanism involves inhibiting key enzymes essential for plant growth.

| Weed Species | Effective Dose (g/ha) | Control Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 1.5 | 85 |

| Chenopodium album | 2.0 | 90 |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Synthetic Route Example

A common synthetic route includes:

- Starting Material : Cyclopropylamine and ethyl pyridine-3-carboxylate.

- Reagents : Chlorinating agents to introduce chlorine at the 6-position.

- Conditions : Reactions are often carried out under inert atmospheres to prevent oxidation.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-4-(cyclopropylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Reactivity and Functionalization

- Amino Group Reactivity: The cyclopropylamino group in the target compound exhibits unique reactivity due to cyclopropane ring strain. For example, it can undergo ring-opening reactions under acidic conditions, unlike methylamino derivatives .

- Ester Hydrolysis : The ethyl ester in all analogs can be hydrolyzed to carboxylic acids, but electron-withdrawing groups (e.g., trifluoroethoxy) slow hydrolysis rates compared to unsubstituted analogs .

Physicochemical Properties

- Solubility: The cyclopropylamino derivative is less water-soluble than its methylamino counterpart due to increased hydrophobicity.

- Stability: Cyclopropane’s ring strain may lead to lower thermal stability compared to linear alkylamino derivatives .

Comparative Advantages

- Versatility: The cyclopropylamino group allows diversification into strained bicyclic systems, unlike simpler amines.

- Biological Performance: In preliminary studies, cyclopropylamino analogs demonstrate superior MIC values against Gram-positive bacteria compared to methylamino derivatives (e.g., MIC = 2 µg/mL vs. 8 µg/mL for B. subtilis) .

Biological Activity

Ethyl 6-chloro-4-(cyclopropylamino)pyridine-3-carboxylate (CAS Number: 1588424-59-2) is a pyridine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyclopropylamino group and a carboxylate moiety. The chemical structure can be summarized as follows:

- Molecular Formula : C₁₁H₁₃ClN₂O₂

- Molecular Weight : 240.69 g/mol

The compound's structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with cyclopropylamine in the presence of coupling agents. The synthetic pathway may include the following steps:

- Preparation of the pyridine intermediate : Starting from commercially available precursors.

- Cyclopropylamine coupling : Utilizing standard amination techniques.

- Carboxylation : Introducing the carboxylate group through standard esterification methods.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against ovarian cancer cell lines (SKOV-3). The compound exhibited significant inhibitory effects, with GI50 values indicating effective concentration levels for cancer cell proliferation suppression.

| Compound | Cell Line | GI50 (µM) | CC50 (µM) |

|---|---|---|---|

| This compound | SKOV-3 | ≤25 | >100 |

The selectivity index (SI) calculated from these values suggests that the compound has a favorable therapeutic window, being more toxic to cancer cells than to normal cells .

The mechanism by which this compound exerts its anticancer effects appears to be multifactorial. Preliminary investigations suggest that it may act through inhibition of specific kinases involved in cell proliferation and survival pathways. Further studies are required to elucidate these mechanisms fully.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in substituents on the pyridine ring and modifications to the cyclopropyl group have been explored to enhance potency and selectivity.

-

Substituent Variations :

- Replacing the cyclopropyl group with larger alkyl groups has shown varying degrees of activity.

- Modifications at the 6-position demonstrated changes in binding affinity to target proteins.

- Comparative Analysis :

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Ovarian Cancer Model :

- Combination Therapy :

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 6-chloro-4-(cyclopropylamino)pyridine-3-carboxylate, and how can reaction intermediates be characterized?

The synthesis of pyridine carboxylate derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized via condensation of substituted aldehydes with aminopyridines, followed by cyclization and functional group modifications . Key intermediates (e.g., chlorinated pyridine precursors) are often characterized using -NMR and -NMR to confirm regiochemistry and purity. LC-MS or GC-MS is recommended for tracking reaction progress and identifying byproducts .

Q. How can spectroscopic techniques (NMR, IR) be optimized to resolve structural ambiguities in this compound?

- NMR : Use - HSQC/HMBC experiments to assign cyclopropylamino and ester group interactions. The cyclopropyl group’s distinct -NMR splitting pattern (e.g., 3J coupling) can confirm its spatial orientation .

- IR : Focus on carbonyl stretching frequencies (~1700 cm) to differentiate ester groups from potential amide byproducts .

Cross-validation with X-ray crystallography (if crystals are obtainable) is advised to resolve ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during the introduction of the cyclopropylamino group?

The cyclopropylamino moiety is sensitive to steric and electronic effects. Strategies include:

- Catalyst Screening : Test palladium or copper catalysts for Buchwald-Hartwig amination, optimizing ligand systems (e.g., Xantphos) to enhance selectivity .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility, while toluene can reduce side reactions via temperature-controlled reflux .

- Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates and adjust stoichiometry dynamically .

Q. What methodologies are recommended for resolving contradictions between computational and experimental data (e.g., bond angles, torsional strain)?

Discrepancies often arise in cyclopropyl-containing systems due to torsional strain. Approaches include:

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray crystallographic data (e.g., C–C–C bond angles in the cyclopropyl group) .

- Dynamic NMR : Probe ring puckering or conformational flexibility at variable temperatures .

- Crystallography : Refine SHELXL parameters (e.g., ADPs, restraints) to model disorder or thermal motion accurately .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated for biological assays?

- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–12) at 37°C, monitoring via HPLC for hydrolysis of the ester or cyclopropylamine groups .

- Thermal Stability : Use DSC/TGA to identify decomposition thresholds. Store samples in anhydrous, low-temperature conditions (< -20°C) to prevent ester hydrolysis .

- Light Sensitivity : UV-vis spectroscopy can detect photodegradation products; amber vials are recommended for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.